3-Methoxy-4-hydroxyphenylacetylene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

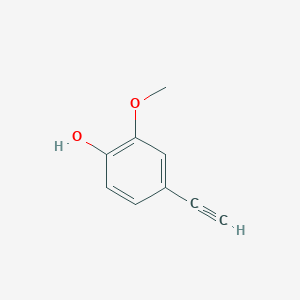

3-Methoxy-4-hydroxyphenylacetylene is an organic compound characterized by the presence of a methoxy group (-OCH3) and a hydroxy group (-OH) attached to a phenyl ring, along with an acetylene group (-C≡CH)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-hydroxyphenylacetylene typically involves the following steps:

Starting Material: The synthesis often begins with 3-methoxy-4-hydroxybenzaldehyde.

Formation of Acetylene Group: The aldehyde group is converted to an acetylene group through a series of reactions, including the formation of an intermediate such as a propargyl alcohol, followed by dehydration to yield the acetylene compound.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxy-4-hydroxyphenylacetylene undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acetylene group can be reduced to form an alkene or alkane.

Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation and subsequent nucleophilic attack.

Major Products:

Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzoic acid.

Reduction: Formation of 3-methoxy-4-hydroxyphenylethylene or 3-methoxy-4-hydroxyphenylethane.

Substitution: Various substituted phenylacetylene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-4-hydroxyphenylacetylene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 3-Methoxy-4-hydroxyphenylacetylene exerts its effects involves interactions with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

3-Methoxy-4-hydroxyphenylglycol: A metabolite of norepinephrine degradation with different biological activities.

3-Methoxy-4-hydroxyphenylethanol: Another phenolic compound with distinct chemical properties and applications.

Uniqueness: 3-Methoxy-4-hydroxyphenylacetylene is unique due to its acetylene group, which imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs.

Biologische Aktivität

3-Methoxy-4-hydroxyphenylacetylene (CAS Number: 14031-76-6) is an organic compound with significant biological activity, attributed to its unique structural features, including a methoxy group (-OCH₃) and a hydroxy group (-OH) on a phenyl ring, along with an acetylene moiety (-C≡CH). This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and environmental science due to its potential therapeutic effects and applications.

The synthesis of this compound typically involves the transformation of 3-methoxy-4-hydroxybenzaldehyde through reactions that form the acetylene group. Key methods include:

- Formation of Acetylene Group : The aldehyde is converted to an acetylene through dehydration processes.

- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial in mitigating oxidative stress-related damage in biological systems. This property is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties , effective against various bacterial strains. The mechanism is thought to involve interaction with microbial cell membranes and disruption of essential cellular processes.

Enzymatic Interactions

This compound acts as an enzymatic probe, influencing various biochemical pathways. It has been identified in studies as a substrate for enzymes involved in the degradation of aromatic compounds, which is significant for bioremediation applications.

Case Studies and Research Findings

- Neuroprotective Effects : In animal studies, this compound demonstrated protective effects against neurotoxicity induced by oxidative stress. This was assessed using semi-automated fluorometric assays to measure turnover rates of catecholamines in the central nervous system .

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at varying concentrations. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

- Bioremediation Potential : As an enzymatic probe for detecting toluene-degrading bacteria, this compound was successfully utilized to assess the enzymatic activity of Burkholderia cepacia strains in contaminated environments .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Molecular Targets : The compound interacts with enzymes and receptors, modulating their activities.

- Pathways Involved : It influences signaling pathways related to oxidative stress response, inflammation, and cell proliferation.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Methoxy-4-hydroxyphenylglycol | Hydroxy group only | Neurotransmitter metabolism |

| 3-Methoxy-4-hydroxyphenylethanol | Ethylene instead of acetylene | Antioxidant and neuroprotective properties |

| 3-Hydroxyphenylacetylene | Lacks methoxy group | Limited biological activity |

Eigenschaften

IUPAC Name |

4-ethynyl-2-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6,10H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNRKIVJDZUMOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30486479 |

Source

|

| Record name | 3-methoxy-4-hydroxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14031-76-6 |

Source

|

| Record name | 3-methoxy-4-hydroxyphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30486479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.